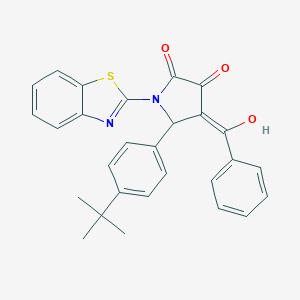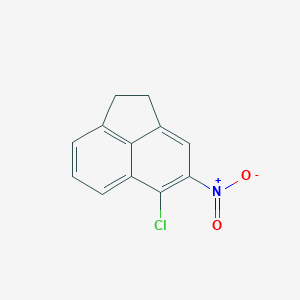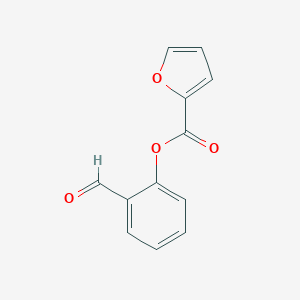
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BBP, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. This compound belongs to the family of pyrrolones, which are known for their diverse biological activities. BBP has been found to exhibit promising biological activities, including anti-cancer and anti-inflammatory properties, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but studies have suggested that it may act through multiple pathways. 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of various enzymes, including phosphodiesterase and topoisomerase, which are involved in cell proliferation and DNA replication. Moreover, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the activity of various signaling pathways, including the NF-kB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one induces apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation. Moreover, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the NF-kB pathway. Additionally, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential in treating neurodegenerative diseases by inhibiting the formation of amyloid beta peptides.
Advantages and Limitations for Lab Experiments
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibits various advantages and limitations for lab experiments. One of the advantages of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its ability to exhibit diverse biological activities, making it a potential candidate for drug development. Moreover, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo experiments. However, one of the limitations of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its low solubility, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One of the future directions is to study the potential of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in treating other diseases, such as cardiovascular diseases and diabetes. Moreover, further research is needed to fully understand the mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one and its potential in drug development. Additionally, the development of more efficient synthesis methods for 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can facilitate its use in various scientific research applications.
Synthesis Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the condensation of 2-aminobenzothiazole with benzoyl chloride, followed by the reaction with tert-butylphenylacetylene and 3,4-dihydroxy-2-pyrrolidinone. The final product is obtained after purification through column chromatography and recrystallization.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential in various scientific research applications, including cancer research, inflammation research, and neurodegenerative disease research. Studies have shown that 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Moreover, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of amyloid beta peptides.
properties
Molecular Formula |
C28H24N2O3S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(4Z)-1-(1,3-benzothiazol-2-yl)-5-(4-tert-butylphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H24N2O3S/c1-28(2,3)19-15-13-17(14-16-19)23-22(24(31)18-9-5-4-6-10-18)25(32)26(33)30(23)27-29-20-11-7-8-12-21(20)34-27/h4-16,23,31H,1-3H3/b24-22- |
InChI Key |
UZQMEPAYFHVDOF-GYHWCHFESA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)

![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)

![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)

![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)



![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)